molecular formula C9H14BrN3 B8177290 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Cat. No.: B8177290
M. Wt: 244.13 g/mol
InChI Key: JRCBJIRLYHDLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a piperidine ring substituted with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine typically involves the bromination of a pyrazole precursor followed by the formation of the piperidine ring. One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic solvent system consisting of water and dichloromethane . This method efficiently introduces the bromine atom at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-bromopyrazol-1-yl)-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCBJIRLYHDLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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